molecular formula C9H7N3O B11912762 1,8-Naphthyridine-2-carboxamide CAS No. 289677-07-2

1,8-Naphthyridine-2-carboxamide

Cat. No.: B11912762
CAS No.: 289677-07-2
M. Wt: 173.17 g/mol
InChI Key: JKNBCQYLFYHBHU-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The structure of this compound consists of a naphthyridine ring system with a carboxamide group at the 2-position, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthyridine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2-aminonicotinaldehyde with a variety of carbonyl compounds using the Friedländer reaction . This method typically employs water as a solvent, making it an environmentally friendly option. Another method involves the decarboxylation of 3-carboxylic acids to yield 2-substituted 1,8-naphthyridines .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and multicomponent reactions has been explored to improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which have been studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Comparison with Similar Compounds

1,8-Naphthyridine-2-carboxamide can be compared with other similar compounds, such as quinolines and isoquinolines, which also possess a bicyclic ring system with nitrogen atoms. this compound is unique due to its specific substitution pattern and the presence of the carboxamide group at the 2-position . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

List of Similar Compounds

  • Quinolines
  • Isoquinolines
  • Pyridines
  • Pyrimidines

These compounds share some structural similarities with this compound but differ in their substitution patterns and biological activities .

Properties

CAS No.

289677-07-2

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

1,8-naphthyridine-2-carboxamide

InChI

InChI=1S/C9H7N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h1-5H,(H2,10,13)

InChI Key

JKNBCQYLFYHBHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)C(=O)N

Origin of Product

United States

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